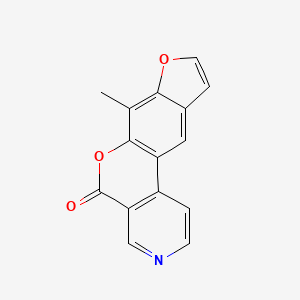
7-Methylpyrido(3,4-c)psoralen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylpyrido[3,4-c]psoralen is a furanocoumarin.
Aplicaciones Científicas De Investigación
Anti-tumor Effects in Breast Cancer Cells
7-Methylpyrido(3,4-c)psoralen, as part of the broader group of psoralens, has been investigated for its anti-tumor properties. Research on human breast cancer MCF-7/ADR cells revealed that psoralen inhibits cell proliferation by causing G0/G1 phase arrest. This effect was achieved not through encouraging apoptosis but possibly through reversing multidrug resistance (MDR) by inhibiting ATPase activity, rather than reducing P-glycoprotein (P-gp) expression. Furthermore, psoralen was found to inhibit migration abilities of these cells by repressing epithelial-mesenchymal transition (EMT), potentially through inhibiting the activation of NF-κB, offering insight into natural compounds as novel anticancer agents (Wang et al., 2016).
Anti-inflammatory Properties
In a study focused on the fruits of Psoralea corylifolia, which contain psoralen, potent anti-inflammatory properties were observed. Psoralen, among other isolated compounds, exhibited significant inhibition of superoxide anion generation and elastase release in human neutrophils. This suggests that psoralen and its derivatives could be beneficial in treating inflammatory conditions (Chen et al., 2017).
Synthesis and Chemical Studies
Research into the synthesis of psoralen derivatives, including 7-Methylpyrido(3,4-c)psoralen, has led to efficient methods for creating these compounds. For instance, an efficient synthesis of 2-substituted pyridazino[4,3-h]psoralen derivatives was achieved, demonstrating the versatility of psoralen compounds in chemical synthesis (Gonzalez-Gomez & Uriarte, 2003).
Photodynamic and DNA Interaction Studies
Psoralen's ability to form photoadducts with DNA upon UV-A excitation has been utilized in therapeutic applications. Studies on psoralen-conjugated oligonucleotides have explored their potential for DNA cross-linking, revealing insights into the photodynamic effects and interactions with DNA, which could be harnessed for targeted therapeutic interventions (Li et al., 2006).
Propiedades
Número CAS |
85878-63-3 |
|---|---|
Nombre del producto |
7-Methylpyrido(3,4-c)psoralen |
Fórmula molecular |
C15H9NO3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
11-methyl-9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
InChI |
InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-10-2-4-16-7-12(10)15(17)19-14(8)11/h2-7H,1H3 |
Clave InChI |
HUAHUHGFYQDAJK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |
SMILES canónico |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |
Otros números CAS |
85878-63-3 |
Sinónimos |
7-methylpyrido(3,4-c)psoralen 7-methylpyridopsoralen 7-MPP MePyPs PMPSL pyrido(3,4-c)-7-methylpsoralen |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



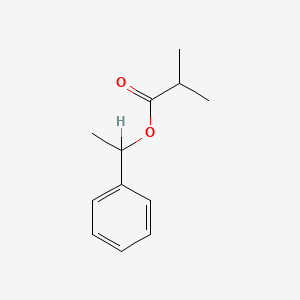
![Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-](/img/structure/B1195771.png)
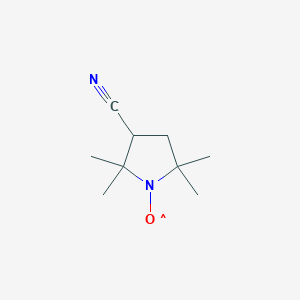
![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)
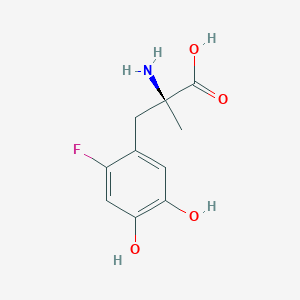
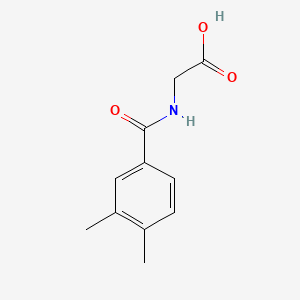
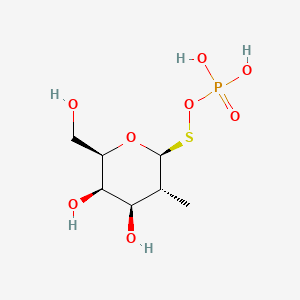
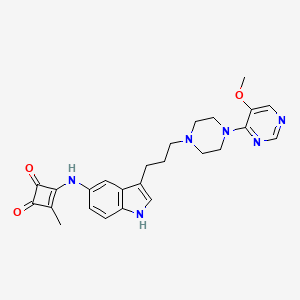
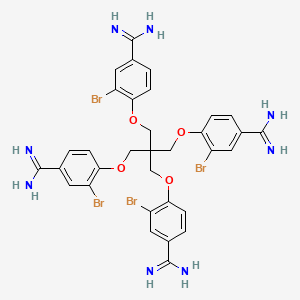
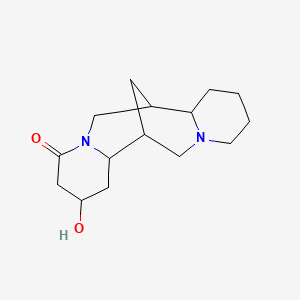
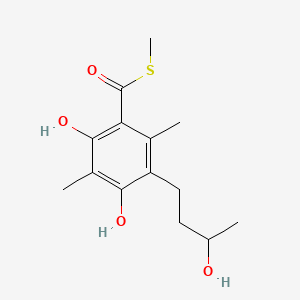
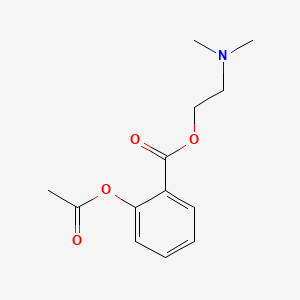
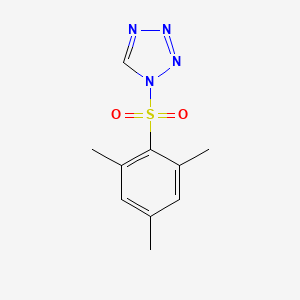
![4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1195791.png)